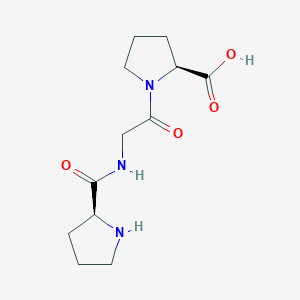

H-Pro-Gly-Pro-OH

Descripción general

Descripción

Este compuesto se genera a partir de la degradación del colágeno de la matriz extracelular y es conocido por sus propiedades quimiotácticas, particularmente para los neutrófilos tanto in vitro como in vivo . También se reconoce como un biomarcador de la enfermedad pulmonar obstructiva crónica (EPOC) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de H-Pro-Gly-Pro-OH generalmente implica la condensación escalonada de aminoácidos protegidos. El proceso comienza con la protección del grupo amino de la prolina usando un grupo tert-butoxicarbonilo (BOC). El grupo carboxilo de la glicina se activa entonces usando diciclohexilcarbodiimida (DCC) y se acopla con la prolina protegida. El paso final implica la eliminación de los grupos protectores en condiciones ácidas para producir el tripéptido .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra sintetizadores de péptidos automatizados que pueden manejar múltiples reacciones simultáneamente, asegurando un alto rendimiento y pureza. El uso de cromatografía líquida de alta resolución (HPLC) es común para la purificación del producto final .

Análisis De Reacciones Químicas

Thermal Stability and Solvent Effects

The stability of PGP and analogs is highly dependent on hydroxylation and solvent composition:

Table 2: Thermal Transition Data

| Peptide Sequence | Transition Temp (°C) in H₂O | Transition Temp (°C) in D₂O | ΔTₘ (°C) |

|---|---|---|---|

| (Pro-Pro-Gly)₁₀ | 25.4 | 28.7 | +3.3 |

| (Gly-Pro-4(R)Hyp)₉ | – | – | +4.2 |

| Type I Collagen | – | – | +2.2 |

Source: Differential scanning calorimetry data from .

Deuterium oxide increases Tₘ by stabilizing hydrogen-bonding networks, analogous to globular proteins. Replacement of Pro with 3(S)-hydroxyproline (3(S)Hyp) raises Tₘ by 4.5°C compared to non-hydroxylated analogs .

Enzymatic Cleavage by Leukotriene A₄ Hydrolase (LTA4H)

PGP is a substrate for LTA4H, which cleaves it via an aminopeptidase mechanism:

Reaction Mechanism:

-

Binding : PGP’s N-terminal Pro coordinates Zn²⁺ in LTA4H’s active site, anchored by Glu271 and Arg563 .

-

Catalysis : A water molecule (H₂O-1) activated by Glu296 attacks the scissile Gly-Pro bond.

-

Cleavage : Produces Gly-Pro and free Pro, confirmed by mass spectrometry (m/z 173.1 → 116.2 fragmentation) .

Table 3: Key Catalytic Parameters

| Parameter | Value |

|---|---|

| Apparent Reaction Order (n) | 1.3–1.5 |

| Zinc Coordination | His295, His299, Glu318 |

| Transition State Stabilization | Tyr383, Glu296 |

Source: Crystallographic and kinetic data from .

Role in Collagen Degradation and Disease

PGP is a biomarker for chronic obstructive pulmonary disease (COPD), generated via extracellular matrix collagen breakdown. Its acetylated form (AcPGP) enhances neutrophil chemotaxis, implicating it in inflammatory responses .

Refolding Kinetics

Refolding of collagen-model peptides follows pseudo-first-order kinetics:

| Peptide Sequence | Apparent Reaction Order (n) |

|---|---|

| H-(Gly-3(S)Hyp-4(R)Hyp)₉-OH | 1.5 |

| H-(Gly-Pro-4(R)Hyp)₉-OH | 1.3 |

| H-(Gly-4(R)Hyp-4(R)Hyp)₉-OH | 1.2 |

Aplicaciones Científicas De Investigación

Immunological Applications

H-Pro-Gly-Pro-OH is recognized for its role as a matrikine , a type of bioactive peptide that influences cellular behavior. The peptide is known to be a potent neutrophil chemoattractant , meaning it can attract neutrophils to sites of inflammation. This property is particularly relevant in studies related to:

- Cystic Fibrosis : Research indicates that abnormalities in the PGP pathway may contribute to persistent airway neutrophilia in cystic fibrosis patients. Elevated levels of PGP correlate with neutrophil counts, suggesting its potential as a biomarker for disease severity .

- Wound Healing : this compound has been implicated in wound healing processes due to its ability to modulate inflammatory responses and promote tissue regeneration. Studies show that PGP can enhance the migration and activation of immune cells involved in tissue repair .

Tissue Engineering

The structural properties of this compound make it a candidate for applications in tissue engineering:

- Collagen Mimetic : As a component derived from collagen, this compound contributes to the formation of collagen-like structures, which are crucial for maintaining tissue integrity and promoting cell adhesion. Its incorporation into biomaterials can enhance the mechanical strength and biological functionality of scaffolds used in regenerative medicine .

- Hydrogel Formation : Recent advancements have shown that this compound can be utilized in the development of hydrogels for controlled drug delivery and cell therapy applications. These hydrogels can provide a favorable microenvironment for cell growth and differentiation while allowing for the sustained release of therapeutic agents .

Drug Delivery Systems

The versatility of this compound extends to drug delivery systems, where it serves as a functional component:

- Targeted Delivery : The peptide's ability to interact with specific cell types makes it suitable for targeted drug delivery applications. By conjugating drugs with this compound, researchers can enhance the selectivity and efficacy of treatments aimed at inflammatory diseases .

- Controlled Release Mechanisms : The incorporation of this compound into polymeric matrices allows for the design of systems that can control the release rates of therapeutic agents, improving patient outcomes by minimizing side effects and maximizing therapeutic efficacy .

Case Study 1: Cystic Fibrosis and Neutrophil Recruitment

In a study examining airway inflammation in cystic fibrosis patients, researchers found that elevated levels of PGP were associated with increased neutrophil counts in bronchoalveolar lavage fluid. This suggests that PGP plays a significant role in mediating inflammatory responses in this population, highlighting its potential as a therapeutic target .

Case Study 2: Wound Healing Enhancement

A clinical trial investigated the effects of PGP on wound healing in diabetic patients. Results indicated that topical application of PGP significantly improved wound closure rates compared to controls, supporting its use as an adjunct therapy in wound management .

Mecanismo De Acción

H-Pro-Gly-Pro-OH ejerce sus efectos principalmente a través de su interacción con los neutrófilos. Actúa como un agente quimiotáctico, atrayendo neutrófilos a los sitios de inflamación. El tripéptido se une a receptores específicos en la superficie de los neutrófilos, desencadenando una cascada de señalización que da como resultado la migración de estas células hacia la fuente del péptido . Este mecanismo es crucial en la respuesta del cuerpo a la lesión e infección.

Compuestos Similares:

H-Gly-Pro-OH: Un dipéptido compuesto de glicina y prolina, utilizado como sustrato para la prolidasa de fibroblastos de la piel.

H-Gly-Pro-Arg-Pro-OH: Un tetrapéptido conocido por sus efectos inhibitorios sobre la agregación de fibrinógeno y la polimerización de fibrina.

Singularidad: this compound es único debido a sus propiedades quimiotácticas específicas y su función como biomarcador de la enfermedad pulmonar obstructiva crónica. A diferencia de otros péptidos similares, tiene una capacidad distinta para atraer neutrófilos, lo que lo hace valioso en estudios relacionados con la inflamación y la respuesta inmunitaria .

Comparación Con Compuestos Similares

H-Gly-Pro-OH: A dipeptide composed of glycine and proline, used as a substrate for skin fibroblast prolidase.

H-Gly-Pro-Arg-Pro-OH: A tetrapeptide known for its inhibitory effects on fibrinogen aggregation and fibrin polymerization.

Uniqueness: H-Pro-Gly-Pro-OH is unique due to its specific chemotactic properties and its role as a biomarker for chronic obstructive pulmonary disease. Unlike other similar peptides, it has a distinct ability to attract neutrophils, making it valuable in studies related to inflammation and immune response .

Actividad Biológica

H-Pro-Gly-Pro-OH, also known as Pro-Gly-Pro (PGP), is a tripeptide that has garnered attention in various biological studies due to its significant roles in cellular processes, particularly in inflammation and neuroregeneration. This article provides a comprehensive overview of the biological activities associated with this compound, supported by recent research findings, case studies, and data tables.

This compound is composed of three amino acids: proline (Pro), glycine (Gly), and proline (Pro). Its structure contributes to its unique biological properties, particularly in collagen-related functions. The presence of proline is notable as it introduces rigidity and stability to peptide structures, influencing their interactions within biological systems .

1. Role in Inflammation

This compound has been identified as a chemotactic factor for neutrophils, playing a crucial role in the inflammatory response. It is cleaved and inactivated by leukotriene A4 hydrolase (LTA4H), an enzyme involved in both initiating and resolving inflammation. This dual role underscores its significance in managing inflammatory processes .

2. Neuroregenerative Properties

Recent studies indicate that this compound promotes neuroregeneration. In vitro experiments demonstrated that PGP prevents glutamate-induced disturbances in calcium homeostasis within neuronal cultures. This protective effect was observed several days post-injury, suggesting that PGP may help mitigate long-term neuronal damage following traumatic injuries .

Case Study: Neuroprotective Effects

A study investigated the effects of this compound on damaged neuroglial cultures. Key findings included:

- Calcium Homeostasis: PGP application significantly reduced intracellular calcium levels after mechanical injury, promoting cell survival.

- Mitochondrial Potential: Treatment with PGP preserved mitochondrial function, which is critical for cell viability post-injury.

These results highlight the potential therapeutic applications of this compound in treating neurodegenerative conditions and traumatic brain injuries .

Data Tables

Propiedades

IUPAC Name |

(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c16-10(15-6-2-4-9(15)12(18)19)7-14-11(17)8-3-1-5-13-8/h8-9,13H,1-7H2,(H,14,17)(H,18,19)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPMXFSTKXXNHF-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25104-46-5 | |

| Record name | L-Proline, L-prolylglycyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80432628 | |

| Record name | (2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7561-51-5 | |

| Record name | (2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing tripeptides containing L-proline, L-hydroxyproline, and glycine?

A1: [] Peptides containing L-proline, L-hydroxyproline, and glycine are of significant interest due to their prevalence in collagen, a crucial structural protein. [] These tripeptides can serve as building blocks for synthesizing collagen-like materials with potential applications in tissue engineering, drug delivery, and wound healing. Understanding their synthesis is the first step towards exploring these applications.

Q2: Why is the synthesis of peptides containing L-proline and glycine important?

A2: [] L-proline, with its unique cyclic structure, introduces conformational constraints in peptides, influencing their folding and biological activity. Glycine, being the smallest amino acid, provides flexibility. [] Therefore, peptides containing both L-proline and glycine offer a balance between rigidity and flexibility, making them interesting for studying structure-activity relationships and designing peptides with specific properties. This could be valuable in developing new therapeutics or understanding the function of natural peptides containing these amino acids.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.